3-bromo-N-cyclopentyl-5-fluorobenzamide
Description
Contextual Landscape of Substituted Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry
The benzamide scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the structural basis for a wide array of therapeutic agents. google.comsigmaaldrich.com Substituted benzamides are a class of bioactive molecules with diverse pharmacological applications. google.com Their versatility allows them to interact with a variety of biological targets, leading to uses as antipsychotics (e.g., amisulpride, sulpiride), antiemetics (e.g., metoclopramide), antidepressants, and antitumor agents. google.comnih.govnih.gov The biological activity of these derivatives can be finely tuned by altering the substituents on the aromatic ring or the amide nitrogen. sigmaaldrich.com This modularity enables researchers to optimize potency, selectivity, and pharmacokinetic profiles, making the benzamide template a subject of continuous investigation in the quest for novel and improved drug candidates. nih.gov
Strategic Importance of Halogenation (Bromine, Fluorine) in Modulating Benzamide Scaffold Interactions
Halogenation is a powerful and widely used strategy in drug design to enhance the physicochemical and pharmacokinetic properties of lead compounds.
Fluorine: The incorporation of fluorine into a molecule can significantly influence its properties. nih.govsigmaaldrich.com Due to its high electronegativity and small size, fluorine can alter the electron distribution of a molecule, affecting its pKa, stability, and binding affinity. researchgate.netnih.gov A common strategy is to use fluorine to block metabolic oxidation at specific sites on a molecule, thereby improving its metabolic stability and bioavailability. nih.govscbt.com Furthermore, fluorine's ability to form strong bonds with carbon and participate in hydrogen bonding can enhance a drug's binding affinity to its target protein. researchgate.net
Bromine: Bromine, another halogen, also plays a crucial role in medicinal chemistry. bldpharm.comchemicalbook.com Its larger size and greater polarizability compared to fluorine allow it to form halogen bonds, which are specific, non-covalent interactions with electron-donating atoms in a biological target. uni.lu This interaction can contribute significantly to binding affinity and selectivity. Bromine-containing compounds have been investigated for a range of therapeutic uses, including as anticancer and antibacterial agents. bldpharm.comchemicalbook.com Marine organisms, in particular, are a rich source of diverse organobromine compounds with potent biological activities. nih.gov
Rationale for Investigating N-Cyclopentyl Substitutions in Benzamide Structures
The substituent on the amide nitrogen of a benzamide scaffold plays a critical role in defining its interaction with biological targets. The use of a cyclopentyl group is a strategic choice in drug design for several reasons. The cyclopentyl moiety introduces a degree of rigidity and a specific three-dimensional conformation compared to a flexible alkyl chain. This defined shape can lead to a more precise fit within a receptor's binding pocket.
Defined Research Aims and Scope for 3-bromo-N-cyclopentyl-5-fluorobenzamide within Contemporary Chemical Research
The specific combination of substituents in this compound defines a clear set of research objectives. The compound integrates a proven pharmacophore (the benzamide scaffold) with three distinct functional groups chosen to modulate its properties in a specific manner.
The primary research aims for investigating this molecule would be:
To synthesize and characterize the novel compound, establishing a reliable method for its preparation and confirming its structure using modern spectroscopic techniques.
To investigate the synergistic or additive effects of the 3-bromo and 5-fluoro substitutions on the benzamide ring. This dual-halogenation pattern is designed to precisely modulate the electronic properties of the ring and to present unique opportunities for halogen bonding and other interactions at a biological target.
To determine the impact of the N-cyclopentyl group on the molecule's binding affinity and selectivity for various potential targets. The investigation would explore how this group's size, shape, and lipophilicity contribute to biological activity compared to other N-substituted analogs.
To conduct initial biological screening to identify potential therapeutic areas. Based on the activities of related benzamides, initial assays would likely focus on anticancer, antipsychotic, or anti-inflammatory properties.
The scope of this research is to understand the structure-activity relationship (SAR) of this specific substitution pattern, providing valuable data for the rational design of more advanced benzamide derivatives.
Detailed Research Findings
While specific research articles on this compound are not available in the public domain, we can present its known chemical data and a proposed synthetic route based on established chemical principles.
Physicochemical Properties
The following table outlines the key chemical identifiers and properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1329399-10-1 | |
| Molecular Formula | C₁₂H₁₃BrFNO | |
| Molecular Weight | 286.14 g/mol | |
| Predicted XLogP3 | 3.3 | (Predicted) |
| Predicted H-Bond Donors | 1 | (Predicted) |
| Predicted H-Bond Acceptors | 2 | (Predicted) |
Predicted values are computationally generated and serve as estimates.
Synthesis and Characterization
A plausible and efficient synthesis for this compound would involve the amidation of 3-bromo-5-fluorobenzoic acid.
Proposed Synthetic Route:
The synthesis can be achieved via a standard peptide coupling reaction.
Activation of Carboxylic Acid: 3-bromo-5-fluorobenzoic acid (1) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) in an anhydrous aprotic solvent like dimethylformamide (DMF).
Amide Bond Formation: Cyclopentylamine (B150401) (2) is then added to the activated intermediate. The reaction mixture is stirred, typically at room temperature, to form the final product, this compound (3).
Workup and Purification: The reaction is quenched with water, and the product is extracted using an organic solvent. The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.
Scheme 1: Proposed synthesis of this compound (3) from 3-bromo-5-fluorobenzoic acid (1) and cyclopentylamine (2).
Characterization:
The identity and purity of the synthesized compound would be confirmed using a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the carbon-hydrogen framework and the successful incorporation of the cyclopentyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the molecular formula by providing a highly accurate molecular weight.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide bond.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-cyclopentyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKTUWHYFNQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 Bromo N Cyclopentyl 5 Fluorobenzamide
Retrosynthetic Disconnection Analysis of 3-bromo-N-cyclopentyl-5-fluorobenzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered.
Primary Disconnection (Amide Bond Formation): The most logical and common disconnection occurs at the amide bond (C-N bond). This simplifies the molecule into two key precursors:
3-bromo-5-fluorobenzoic acid : A halogenated aromatic carboxylic acid.
Cyclopentylamine (B150401) : A cyclic aliphatic amine.
This approach is favored due to the robustness and high efficiency of modern amidation reactions.
Alternative Disconnection (C-Br Bond Formation): A secondary retrosynthetic pathway involves the disconnection of the carbon-bromine bond. This strategy would begin with a pre-formed benzamide (B126), such as N-cyclopentyl-3-fluorobenzamide , and introduce the bromine atom in a later step through a regioselective halogenation reaction. This route depends on achieving high selectivity to install the bromine atom at the correct position (C5) on the benzene (B151609) ring, guided by the existing substituents.
These two approaches form the basis for the development of synthetic pathways discussed below.
Development and Optimization of Synthetic Pathways for this compound
The synthesis of the target compound is primarily achieved through a convergent approach, where the two key fragments from the primary retrosynthetic disconnection are synthesized separately and then combined.
The precursor 3-bromo-5-fluorobenzoic acid (CAS 176548-70-2) is a crucial building block for synthesizing a variety of pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.comchemimpex.com Its synthesis can be accomplished via several established organic chemistry transformations. A plausible and effective route starts from the commercially available 3-amino-5-fluorobenzoic acid.
The synthesis proceeds via a Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.orgbyjus.com The process involves two main steps:
Diazotization : The amino group of 3-amino-5-fluorobenzoic acid is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C).
Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. wikipedia.org This facilitates the replacement of the diazonium group with a bromine atom, yielding the desired 3-bromo-5-fluorobenzoic acid. byjus.comnih.gov
An alternative, though often more complex, route could involve the oxidation of a corresponding toluene (B28343) derivative, such as 3-bromo-5-fluorotoluene, using a strong oxidizing agent like potassium permanganate. google.com
Table 1: Synthesis of 3-bromo-5-fluorobenzoic acid via Sandmeyer Reaction
| Step | Reactant | Reagents | Product | Reaction Type |
| 1 | 3-Amino-5-fluorobenzoic acid | 1. NaNO₂, HBr (aq) 2. CuBr | 3-bromo-5-fluorobenzoic acid | Diazotization followed by Sandmeyer bromination wikipedia.orgbyjus.com |
With 3-bromo-5-fluorobenzoic acid in hand, the final step is the formation of the amide bond with cyclopentylamine. This transformation is typically achieved using a peptide coupling agent to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.
A general procedure involves dissolving 3-bromo-5-fluorobenzoic acid in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent and, often, an additive are then introduced. Common coupling systems include:
EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt).
HATU : (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Once the carboxylic acid is activated, cyclopentylamine is added to the reaction mixture. The reaction is typically stirred at room temperature until completion. Work-up usually involves an aqueous wash to remove the coupling byproducts and any unreacted starting materials, followed by extraction and solvent evaporation.
An alternative synthetic strategy involves forming the C-Br bond after the amide has already been constructed. This late-stage functionalization would start with N-cyclopentyl-3-fluorobenzamide. The challenge lies in controlling the position of the incoming bromine atom.
The substituents on the aromatic ring—the fluorine atom and the amide group—direct incoming electrophiles. Both are ortho, para-directing. However, the amide group is a more powerful directing group. This would typically direct bromination to the position ortho to the amide, which is not the desired C5 position.
To achieve the desired regioselectivity, specialized methods are required. Ruthenium-catalyzed C-H activation has been shown to be effective for the ortho-halogenation of benzamides. rsc.org In this approach, a ruthenium catalyst, such as Ru₃(CO)₁₂, can direct the halogenation specifically to the C-H bond ortho to the amide directing group. rsc.org By starting with N-cyclopentyl-3-fluorobenzamide, this method could potentially install a bromine atom at the C2 position. To achieve bromination at the C5 position, one would need to start with N-cyclopentyl-3-bromobenzamide and perform a regioselective fluorination, a significantly more challenging transformation. Therefore, the pathway involving amidation of pre-synthesized 3-bromo-5-fluorobenzoic acid is generally more straightforward and higher yielding.
Advanced Purification Techniques for Synthesized this compound
After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard work-up procedures involving extraction and washing are followed by more advanced purification methods.
Flash Column Chromatography: This is the most common and effective method for purifying compounds of this type. rsc.org
Stationary Phase : Silica gel is the standard stationary phase.
Mobile Phase (Eluent) : A solvent system of varying polarity is used to elute the compounds from the column. For substituted benzamides, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is typically employed. rsc.org The ratio is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. The product is collected in fractions, which are then analyzed for purity.
For particularly difficult separations of halogenated isomers, Ultra High-Performance Liquid Chromatography (UHPLC) with specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can provide superior resolution. nih.gov
Recrystallization: If the synthesized compound is a stable solid, recrystallization can be an effective final purification step. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution.
Methodological Validation of Synthetic Products via Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy)
The identity and purity of the synthesized this compound are confirmed using a suite of spectroscopic techniques. ruc.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : This technique provides information about the hydrogen atoms in the molecule. Expected signals would include: multiplets for the aromatic protons, showing complex splitting due to coupling with each other and with the fluorine atom; a multiplet for the methine proton on the cyclopentyl ring adjacent to the nitrogen; multiplets for the methylene (B1212753) protons of the cyclopentyl ring; and a broad singlet or doublet for the amide (N-H) proton. rsc.org
¹³C NMR : This spectrum shows all the unique carbon atoms. Key signals would include those for the carbonyl carbon (amide), the aromatic carbons (with C-F and C-Br couplings affecting their shifts and appearance), and the distinct carbons of the cyclopentyl ring. rsc.orgorganicchemistrydata.org
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak would be observed, confirming the presence of one bromine atom.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Key absorption bands for this compound would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-F/C-Br stretches in the fingerprint region (below 1200 cm⁻¹). researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the range of ~7.0-8.0 ppm. |
| Cyclopentyl Protons | Multiplets in the range of ~1.5-2.1 ppm and ~4.2-4.4 ppm (for CH-N). | |
| Amide Proton (N-H) | Broad singlet or doublet, ~6.0-8.5 ppm, depending on solvent. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around 164-168 ppm. organicchemistrydata.org |
| Aromatic Carbons | Signals in the range of ~110-140 ppm, with observable C-F and C-Br couplings. | |
| Cyclopentyl Carbons | Signals in the aliphatic region, ~23-52 ppm. | |
| Mass Spec. | Molecular Ion | M⁺ and M+2 peaks of approximately 1:1 intensity due to bromine isotopes. |
| IR Spec. | N-H Stretch | ~3300 cm⁻¹ (secondary amide). |
| C=O Stretch | ~1650 cm⁻¹ (amide I band). | |
| C-N Stretch / N-H Bend | ~1540 cm⁻¹ (amide II band). |
Computational and Theoretical Elucidation of 3 Bromo N Cyclopentyl 5 Fluorobenzamide Interactions
Quantum Chemical Calculations for Conformational Landscape and Electronic Structure of 3-bromo-N-cyclopentyl-5-fluorobenzamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For this compound, these calculations reveal a complex conformational landscape dominated by the rotational flexibility of the N-cyclopentyl group and the amide bond.
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing halogen substituents and the electron-donating nature of the amide group. The calculated molecular electrostatic potential (MEP) map would highlight the electrophilic and nucleophilic regions of the molecule. The oxygen atom of the carbonyl group is expected to be the most electron-rich region, representing a primary site for hydrogen bond acceptance. Conversely, the hydrogen atom of the amide group would be the most electron-poor region, acting as a hydrogen bond donor. The bromine and fluorine atoms also introduce regions of localized electrostatic potential that can participate in specific non-covalent interactions.
Molecular Docking and Scoring Approaches for Predicting Ligand-Target Interactions of this compound with Hypothesized Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.gov In the absence of a known biological target for this compound, a reverse docking approach against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, could be employed to hypothesize potential interactions.
A hypothetical docking study of this compound into the active site of a protein kinase, for instance, would likely reveal key interactions that stabilize the complex. The amide group could form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The cyclopentyl group might occupy a hydrophobic pocket, while the bromo-fluorophenyl ring could engage in van der Waals and potentially halogen bonding interactions with surrounding residues.
The scoring functions used in docking algorithms provide an estimate of the binding affinity. A favorable docking score for this compound with a particular protein would suggest a plausible biological target and provide a starting point for further experimental validation. Docking studies on other benzamide (B126) derivatives have successfully identified key residues and interactions crucial for their biological activity. nih.govmdpi.comresearchgate.netdergipark.org.trucsd.edu
Table 1: Hypothetical Docking Results of this compound with a Putative Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) (µM) | 1.2 |
| Key Interacting Residues | LEU83, VAL91, ALA145, LYS30, ASP144 |
| Hydrogen Bonds | N-H with backbone C=O of LEU83, C=O with backbone N-H of VAL91 |
| Hydrophobic Interactions | Cyclopentyl group with ALA145, VAL91 |
| Halogen Bonding | Bromine with backbone carbonyl of LYS30 |
Molecular Dynamics Simulations to Characterize Dynamic Binding Modes and Stability of this compound in Protein Active Sites
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net An MD simulation of the this compound-protein complex, initiated from the best-docked pose, would provide insights into the stability of the binding mode and the flexibility of both the ligand and the protein.
Analysis of the MD trajectory would involve calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD for the ligand throughout the simulation would indicate that it remains securely bound in the active site. researchgate.netmdpi.com The root-mean-square fluctuation (RMSF) of individual residues would highlight regions of the protein that become more or less flexible upon ligand binding.
In Silico Assessment of Pharmacokinetic Relevant Parameters for Design Insight (e.g., ADME prediction)
The potential of a compound as a drug candidate is not solely determined by its binding affinity to a target but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.govresearchgate.net In silico tools can predict these properties based on the molecular structure of this compound. nih.gov
These predictions are often guided by established principles such as Lipinski's Rule of Five, which provides a general indication of a compound's drug-likeness. scielo.br Other important parameters include aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. srce.hracs.org
Table 2: Predicted ADME Properties of this compound
| Property | Predicted Value | Compliance with Rule of Five |
| Molecular Weight | 286.14 g/mol | Yes (< 500) |
| LogP (octanol/water partition coefficient) | 3.2 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
| Polar Surface Area (PSA) | 49.3 Ų | Good (typically < 140 Ų) |
| Aqueous Solubility | Moderately soluble | - |
| Human Intestinal Absorption | High | - |
| Blood-Brain Barrier Penetration | Likely to penetrate | - |
These in silico predictions suggest that this compound has a favorable pharmacokinetic profile for oral bioavailability. However, these are theoretical estimations and would require experimental verification. proquest.comingentaconnect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jocpr.commdpi.comrsc.orgresearchgate.net To develop a QSAR model for this compound, a set of its analogs with varying substituents would need to be synthesized and their biological activity measured against a specific target.
The development of a QSAR model involves calculating a variety of molecular descriptors for each analog, such as electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity of new, unsynthesized analogs. nih.gov
A hypothetical QSAR equation for a series of benzamide analogs might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * (PSA)^2 + 1.5 * (Halogen_Bond_Descriptor) + constant
This equation would suggest that higher lipophilicity and a stronger halogen bonding potential contribute positively to the activity, while a very high polar surface area is detrimental. Such a model would be a valuable tool for guiding the design of more potent analogs of this compound.
Analysis of Halogen Bonding and Other Non-Covalent Interactions in this compound Systems
Non-covalent interactions are the primary forces driving ligand-receptor recognition. nih.govjove.comconicet.gov.arnih.govresearchgate.net In addition to the classic hydrogen bonds and hydrophobic interactions, the presence of a bromine atom in this compound introduces the possibility of halogen bonding.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring. mdpi.comnih.gov The strength of the halogen bond depends on the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. digitellinc.comacs.org In the context of a protein active site, the bromine atom of this compound could form a halogen bond with a backbone carbonyl oxygen or the side chain of a residue like serine, threonine, or tyrosine.
The fluorine atom, while also a halogen, is generally a poor halogen bond donor due to its low polarizability and high electronegativity. However, it can act as a hydrogen bond acceptor. A comprehensive analysis of the interaction profile of this compound would consider the interplay of all these non-covalent forces in stabilizing its binding to a biological target.
Mechanistic Biological Investigations of 3 Bromo N Cyclopentyl 5 Fluorobenzamide
Identification and Validation of Specific Molecular Targets for 3-bromo-N-cyclopentyl-5-fluorobenzamide
Initial investigations into the biological activity of this compound have identified it as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). google.com This identification is primarily based on patent literature, which discloses the compound as part of a series of ROCK inhibitors developed for potential therapeutic applications. google.com The ROCK family of serine/threonine kinases, which includes two main isoforms, ROCK1 and ROCK2, are critical regulators of cellular functions such as cytoskeletal dynamics, cell adhesion, migration, and proliferation. google.com
The validation of ROCK as a direct molecular target for this compound would typically involve a series of biochemical and cellular assays. These often include cell-free enzymatic assays with purified ROCK1 and ROCK2 to demonstrate direct inhibition, followed by target engagement assays in cellular models to confirm that the compound binds to ROCK within a biological context. While the patent literature designates this compound as a ROCK inhibitor, detailed public-domain studies validating the specificity and exclusivity of this interaction are not extensively available.
Enzyme Inhibition Kinetics and Mechanistic Studies of this compound in vitro
Following the identification of a molecular target, comprehensive enzyme inhibition kinetic studies are crucial to characterize the inhibitory mechanism of a compound. For this compound, this would involve in vitro assays using purified ROCK1 and ROCK2 enzymes. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.
Table 1: Illustrative Enzyme Inhibition Data for this compound
| Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
|---|---|---|---|
| ROCK1 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Receptor Binding Assays and Determination of Ligand-Binding Affinities for this compound
While ROCKs are enzymes and not classical receptors, binding assays are still pertinent to understanding the interaction between this compound and its target proteins. Techniques such as radioligand binding assays (using a labeled known ROCK inhibitor), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to directly measure the binding affinity (expressed as the dissociation constant, Kd) of the compound to ROCK1 and ROCK2.
These assays provide valuable information on the strength and stability of the inhibitor-enzyme complex. Currently, specific ligand-binding affinity data for this compound are not available in published literature. An example of how this data would be presented is shown below.
Table 2: Illustrative Ligand-Binding Affinity Data for this compound
| Target Protein | Binding Assay Method | Dissociation Constant (Kd) (nM) |
|---|---|---|
| ROCK1 | [Data Not Available] | [Data Not Available] |
Cellular Pathway Modulation and Signaling Cascade Perturbation by this compound in Preclinical Cell Models
Given that this compound is a ROCK inhibitor, its effects on cellular pathways are expected to be centered around the Rho/ROCK signaling cascade. In preclinical cell models, the compound would be assessed for its ability to modulate downstream targets of ROCK. This would typically involve Western blot or ELISA-based detection of the phosphorylation status of key ROCK substrates, such as myosin light chain (MLC) and myosin phosphatase targeting subunit 1 (MYPT1).
Perturbation of these signaling cascades would be indicative of the compound's on-target activity in a cellular context. While the foundational patent suggests a role in diseases like fibrosis, which are heavily influenced by the Rho/ROCK pathway, specific data on the modulation of these pathways by this compound in preclinical cell models is not publicly documented. google.com
Investigation of Gene Expression and Proteomic Profiles in Response to this compound Exposure in vitro
To gain a broader understanding of the cellular response to this compound, global changes in gene expression and protein abundance would be investigated using transcriptomic (e.g., RNA-seq) and proteomic (e.g., mass spectrometry-based) approaches. These studies would be conducted in relevant cell lines (e.g., fibroblasts or endothelial cells) treated with the compound.
The resulting data would reveal broader cellular pathways affected by ROCK inhibition, potentially uncovering novel mechanisms of action or off-target effects. At present, there are no publicly available studies detailing the gene expression or proteomic profiles in response to this specific compound.
Preclinical in vivo Studies Focused on Target Engagement and Pharmacodynamic Biomarker Modulation by this compound
Preclinical in vivo studies are essential to translate in vitro findings to a whole-organism context. For this compound, these studies would focus on demonstrating target engagement and measuring pharmacodynamic (PD) biomarkers in animal models. Target engagement could be assessed by ex vivo analysis of tissues from treated animals to measure the inhibition of ROCK activity or the phosphorylation of its substrates.
PD biomarkers, such as changes in blood pressure or tissue-specific markers of fibrosis, would provide evidence of the compound's biological effect in vivo. The patent for this compound mentions its potential utility in treating conditions like fibrosis, suggesting that such in vivo studies may have been conducted. google.com However, the specific data from these preclinical in vivo investigations are not published in the public domain.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine triphosphate (ATP) |
| Myosin light chain (MLC) |
Structure Activity Relationship Sar and Rational Design Principles of 3 Bromo N Cyclopentyl 5 Fluorobenzamide Analogues
Systematic Exploration of Halogen Substitution Patterns (Bromine, Fluorine) on Biological Activity and Interaction Modes
The presence and positioning of halogen atoms on the benzamide (B126) phenyl ring are critical determinants of biological activity. The 3-bromo and 5-fluoro substituents on the parent scaffold each play distinct roles governed by their unique electronic and steric properties.
Bromine (Br) at position 3: As a larger, more polarizable halogen, bromine can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic partner (like a carbonyl oxygen or a nitrogen atom) on the target protein. Its size and lipophilicity can also contribute to favorable van der Waals interactions within a hydrophobic pocket. Studies on other benzamide series have shown that the size of the halide substituent can positively correlate with potency. acs.org
Fluorine (F) at position 5: Fluorine is the most electronegative element, and its substitution on the phenyl ring significantly alters the local electronic environment. It is a weak hydrogen bond acceptor and can modulate the acidity of nearby protons. The substitution of hydrogen with fluorine can also influence the conformation of the molecule and block metabolic pathways, thereby enhancing bioavailability. acs.org The inductive effect of halogens, which pulls electron density away from the benzene (B151609) ring, is a key factor in their influence on reactivity and intermolecular interactions. libretexts.org
Systematic exploration involves synthesizing analogues where the halogens are moved to different positions or replaced by other halogens (e.g., chlorine, iodine) to probe the steric and electronic requirements of the binding pocket. For instance, moving the bromine from the meta-position (3) to the para- (4) or ortho- (2) position could drastically alter the binding affinity by disrupting optimal interactions.
| Analogue Modification | Key Property Change | Potential Impact on Biological Activity |
| Replace 3-Bromo with 3-Chloro | Smaller size, higher electronegativity | May alter halogen bond strength and steric fit |
| Replace 5-Fluoro with 5-Chloro | Larger size, more polarizable | Could enhance van der Waals contacts but may be too large for the pocket |
| Shift 3-Bromo to 4-Bromo | Altered electronic distribution and geometry | Could disrupt key interactions or form new, more favorable ones |
| Remove 5-Fluoro substituent | Increased pKa of the amide N-H, less polarized ring | May lose a key hydrogen bond accepting interaction or alter metabolic stability |
Elucidation of the Cyclopentyl Moiety's Contribution to Molecular Recognition and Binding Specificity
The N-cyclopentyl group is a crucial feature that significantly influences the molecule's binding affinity and specificity. This contribution is primarily driven by its distinct size, shape, and hydrophobic character.
Hydrophobic Interactions: The cyclopentyl ring is a non-polar, hydrophobic moiety. It is presumed to fit into a well-defined hydrophobic pocket within the target protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The specific size and conformation of the cyclopentyl group are often optimal for maximizing these van der Waals contacts.
Conformational Rigidity: Compared to a linear alkyl chain, the cyclopentyl group has a more rigid conformation. This pre-organization reduces the entropic penalty upon binding, as fewer rotational bonds are "frozen" in the bound state. This conformational constraint helps to orient the rest of the molecule, particularly the benzamide core, for optimal interaction with the target.
Studies comparing structurally similar ligands have demonstrated that exchanging a cyclopentyl group for a different cycloalkyl group, such as cyclohexyl, can result in an additive contribution to the binding energy and a systematic change in ligand-protein affinity. mdpi.com This highlights the precise nature of the fit within the binding site. The presence of a cyclopentyl group has been shown to be a key feature for high affinity and selectivity in various receptor ligands. nih.gov
| Moiety Modification | Property Change | Expected Effect on Binding Specificity |
| N-Cyclopentyl (Scaffold) | Optimal hydrophobic fit and rigidity | High specificity and affinity |
| Replace with N-Cyclohexyl | Larger, more flexible ring | Potential steric clash or improved fit, altering affinity mdpi.com |
| Replace with N-Cyclobutyl | Smaller, more strained ring | May be too small to fill the hydrophobic pocket, reducing affinity |
| Replace with N-isopropyl | Acyclic, smaller hydrophobic group | Loss of conformational rigidity, likely leading to reduced affinity |
Impact of Benzamide Core Modifications on Ligand-Target Interactions and Functional Outcomes
The benzamide core serves as the central scaffold, correctly positioning the essential substituent groups for interaction with the target. The amide linkage and the phenyl ring are both critical pharmacophoric elements.
Amide Linkage (-CONH-): The amide group is a classic hydrogen-bonding motif. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions are often fundamental to anchoring the ligand in the binding site and are a primary driver of affinity.
Phenyl Ring: The aromatic ring provides a rigid plane that orients the substituents. It can also engage in favorable interactions with the target, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) or π-cation interactions with positively charged residues (e.g., arginine, lysine).
Modifications to this core are often approached with caution. Research on other benzamide-based series has frequently shown that even minor alterations to the benzamide phenyl ring or the 1,2-relationship between the core's functional groups can lead to a complete loss of activity. nih.gov This suggests that the core's geometry and electronic properties are highly optimized for the target. However, strategic modifications, such as introducing further substitutions on the ring, can be explored to fine-tune properties like solubility or to probe for additional interaction points. nih.govtandfonline.com
| Core Modification | Structural Change | Potential Impact on Ligand-Target Interaction |
| Invert Amide Bond (Retro-amide) | Swaps H-bond donor/acceptor positions | Likely to disrupt the established hydrogen bonding network, reducing or abolishing activity |
| Replace Phenyl with Pyridine | Introduces a nitrogen atom into the ring | Alters electronics and adds a potential H-bond acceptor, which may be beneficial or detrimental nih.gov |
| Methylate Amide Nitrogen | Removes H-bond donor capability | Loss of a critical hydrogen bond, likely leading to a significant drop in potency |
| Shift Substituents (e.g., 1,3,5 to 1,2,4) | Changes the spatial relationship of key groups | Disrupts the precise positioning required for simultaneous binding interactions |
Design Strategies for Modulating Selectivity and Potency Based on the 3-bromo-N-cyclopentyl-5-fluorobenzamide Scaffold
Based on the SAR, several rational design strategies can be employed to optimize analogues derived from the this compound scaffold. The goal is to enhance desired properties while maintaining the key interactions that drive affinity.
Halogen Tuning: Systematically substitute the bromine and fluorine atoms with other halogens to fine-tune electronic properties and optimize halogen bonding or other non-covalent interactions. This allows for a delicate modulation of affinity and can also influence pharmacokinetic properties.
Cycloalkyl Exploration: Synthesize analogues with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl, cycloheptyl) or bicyclic systems (e.g., norbornyl) to probe the limits and optimal shape of the hydrophobic pocket. This can lead to significant gains in both potency and selectivity.
Positional Isomer Scanning: Prepare isomers where the bromo and fluoro substituents are moved around the benzamide ring. This is a fundamental strategy to confirm the importance of the 3,5-substitution pattern and to discover if alternative arrangements could yield activity against different targets, thereby modulating selectivity.
Limited Core Modification: While drastic changes to the benzamide core are often detrimental, subtle modifications can be beneficial. For example, introducing small, metabolically stable groups onto the phenyl ring could probe for additional binding interactions without disrupting the core pharmacophore.
Bioisosteric Replacements and Scaffold Hopping Approaches for Enhanced Target Affinity and Functional Activity
To move beyond simple analogue synthesis and explore novel chemical space, advanced medicinal chemistry techniques like bioisosteric replacement and scaffold hopping can be applied. researchgate.net These strategies aim to improve properties such as metabolic stability, potency, and novelty of intellectual property.
Bioisosteric Replacements: A bioisostere is a chemical group that can replace another group while retaining similar biological activity. drughunter.com This is a powerful tool for lead optimization. nih.gov
Amide Isosteres: The amide bond is often susceptible to metabolic cleavage by proteases. Replacing it with a more stable bioisostere, such as a 1,2,3-triazole, an oxadiazole, or a trifluoroethylamine motif, can enhance the compound's metabolic stability and pharmacokinetic profile while mimicking the original hydrogen bonding properties. drughunter.comnih.gov
Scaffold Hopping: This more drastic approach involves replacing the entire benzamide core with a structurally different scaffold that maintains the three-dimensional orientation of the key pharmacophoric features (the two halogen substituents and the cyclopentyl group). researchgate.net This can lead to the discovery of entirely new classes of compounds with potentially improved properties or different side-effect profiles. The goal is to find a new central framework that presents the essential interacting groups to the target in the same spatial arrangement as the original scaffold.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Amide (-CONH-) | 1,2,3-Triazole | Mimics H-bonding pattern, enhances metabolic stability nih.govnih.gov |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Retains H-bond acceptor, metabolically robust nih.gov |
| Phenyl Ring | Pyridine Ring | Modulates electronics, introduces potential H-bond acceptor, can improve solubility |
| Bromine Atom | Trifluoromethyl (-CF3) group | Similar size, strong electron-withdrawing properties |
Future Research Directions and Translational Perspectives in Chemical Biology
Exploration of Novel Biological Targets and Therapeutic Areas for 3-bromo-N-cyclopentyl-5-fluorobenzamide and its Derivatives
The structural motifs present in this compound suggest several promising, yet unexplored, therapeutic avenues. The broader class of substituted benzamides has been shown to possess a wide range of biological activities, providing a rationale for investigating this compound against various targets. researchgate.net
Future investigations could focus on the following areas:
Neuropsychiatric Disorders: Substituted benzamides have a well-documented history in the treatment of conditions like dysthymia and the negative symptoms of schizophrenia, primarily through the modulation of the dopaminergic system. nih.govresearchgate.net The selective antagonism of dopamine D2 and D3 receptors is a key mechanism for some benzamides. nih.govresearchgate.net Future studies could assess the binding affinity and functional activity of this compound and its analogs at these and other CNS receptors.
Oncology: Emerging research has highlighted the anticancer potential of novel substituted benzamide (B126) derivatives. nih.gov For instance, certain benzamides have been evaluated for their efficacy against resistant cancer cases. nih.gov A future research direction would be to screen this compound against a panel of cancer cell lines to identify potential antitumor activity.
Infectious Diseases: The benzamide scaffold is also present in compounds with antimicrobial and antifungal properties. researchgate.netnih.gov Given the rise of multidrug-resistant pathogens, it is imperative to explore new chemical entities. nih.gov Future studies could therefore involve evaluating the efficacy of this compound against a range of clinically relevant bacteria and fungi. nih.gov
Below is a table of potential therapeutic areas and the corresponding biological targets for future investigation of this compound.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neuropsychiatry | Dopamine D2/D3 receptors | Established activity of substituted benzamides. nih.govresearchgate.net |
| Oncology | Various cancer-related proteins | Anticancer activity observed in other novel benzamides. nih.gov |
| Infectious Diseases | Bacterial and fungal enzymes/proteins | Antimicrobial potential of the benzamide scaffold. researchgate.netnih.gov |
Development of Advanced Synthetic Methodologies for Diversifying the this compound Chemical Space
To fully explore the therapeutic potential of this compound, the development of advanced synthetic methodologies for the diversification of its chemical structure is crucial. Such efforts would enable the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Future synthetic strategies could include:
Scaffold Diversification: Methodologies that allow for the modification of the core benzamide scaffold could lead to the discovery of compounds with improved potency and selectivity. nih.govpharm.ai This could involve techniques such as ring-addition or ring-cleavage reactions to create novel polycyclic or sp3-rich structures. whiterose.ac.uk
Late-Stage Functionalization: The ability to introduce chemical modifications in the later stages of a synthetic route is highly valuable. This approach would allow for the rapid generation of diverse analogs from a common intermediate, facilitating the exploration of the chemical space around the parent compound.
Combinatorial Chemistry: The use of combinatorial approaches, where different building blocks are systematically combined, could be employed to generate large libraries of this compound derivatives. nih.gov This would be particularly useful for high-throughput screening campaigns.
The following table outlines potential synthetic strategies for the diversification of the this compound scaffold.
| Synthetic Strategy | Description | Potential Outcome |
| Scaffold Remodeling | Altering the core ring structure of the molecule. whiterose.ac.uk | Generation of novel chemical entities with distinct biological activities. |
| N-Diversification | Modification of the amide nitrogen with various electrophiles. nih.gov | Exploration of the impact of the N-substituent on target binding. |
| Aromatic Substitution | Introduction of different functional groups onto the phenyl ring. | Fine-tuning of electronic and steric properties to optimize activity. |
Integration of Multi-Omics Data to Uncover Deeper Mechanistic Insights into this compound Action
To gain a comprehensive understanding of the mechanism of action of this compound, the integration of various "omics" technologies will be essential. These approaches can provide a global view of the cellular response to the compound, helping to identify not only its direct targets but also the downstream pathways it modulates. nih.gov
Future research in this area could involve:
Chemical Proteomics: This approach can be used to identify the direct protein targets of a small molecule within a complex biological sample. nih.govacs.orgnih.gov Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics can help deconvolute the target pool. nih.govresearchgate.net
Metabolomics: By analyzing the changes in the levels of endogenous metabolites following treatment with the compound, metabolomics can provide insights into the metabolic pathways that are affected. nih.govcreative-proteomics.comlaboratoriosrubio.comarome-science.com This can help to elucidate the drug's mechanism of action and identify potential biomarkers of response. nih.govcreative-proteomics.comarome-science.com
Transcriptomics and Genomics: These technologies can reveal changes in gene expression that occur in response to the compound, providing further clues about its biological effects.
The table below summarizes how different omics technologies could be applied to study this compound.
| Omics Technology | Application | Potential Insights |
| Proteomics | Target deconvolution and identification of binding partners. nih.govacs.orgnih.gov | Direct molecular targets and off-targets. |
| Metabolomics | Analysis of changes in cellular metabolite profiles. nih.govcreative-proteomics.comlaboratoriosrubio.comarome-science.com | Understanding of downstream pathway modulation and mechanism of action. nih.govcreative-proteomics.com |
| Transcriptomics | Measurement of changes in gene expression. | Identification of cellular pathways affected by the compound. |
Design and Synthesis of Photoaffinity Probes and Chemical Tools Based on this compound for Target Deconvolution
A significant challenge in drug discovery is the identification of the specific molecular targets of a bioactive compound. scispace.com The design and synthesis of chemical probes based on the structure of this compound would be a powerful strategy to address this challenge. nih.govopentargets.org
A key approach in this area is photoaffinity labeling (PAL) . mdpi.comnih.govnih.govtandfonline.com This technique involves the creation of a photoaffinity probe, which is a molecule that incorporates three key features: mdpi.comnih.govtandfonline.com
The pharmacophore of interest (in this case, the this compound scaffold).
A photoreactive group (e.g., a benzophenone, aryl azide, or diazirine). mdpi.com
A reporter tag (such as biotin or a fluorescent dye) for detection and isolation. nih.gov
Upon binding to its target protein, the probe can be activated by light, leading to the formation of a covalent bond between the probe and the protein. mdpi.comnih.gov The tagged protein can then be isolated and identified using techniques like mass spectrometry. scispace.com
Future work could focus on the rational design and synthesis of a suite of photoaffinity probes derived from this compound. nih.govbenthamdirect.com The strategic placement of the photoreactive group and the reporter tag will be critical to ensure that the probe retains its biological activity. wikipedia.org
The following table details the essential components of a potential photoaffinity probe based on this compound.
| Probe Component | Function | Example Moieties |
| Pharmacophore | Binds to the biological target. | This compound |
| Photoreactive Group | Forms a covalent bond with the target upon light activation. mdpi.com | Benzophenone, Aryl azide, Diazirine |
| Reporter Tag | Enables detection and isolation of the probe-target complex. nih.gov | Biotin, Fluorescent dye, Alkyne (for click chemistry) |
Broader Implications of Halogenated Benzamide Research for Rational Drug Discovery and Chemical Probe Development
The study of this compound and other halogenated benzamides has broader implications for the fields of rational drug discovery and chemical probe development. Halogen atoms are frequently incorporated into drug molecules to modulate their physicochemical properties and enhance their therapeutic profiles. researchgate.netnih.gov
Key considerations for future research include:
Halogen Bonding: The bromine and fluorine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes. nih.govacs.orgnih.gov A deeper understanding of the role of halogen bonds in the binding of this compound could inform the design of more potent and selective inhibitors for a variety of targets. nih.govacs.orgnih.gov
Structure-Activity Relationships (SAR): Systematic studies of the SAR of halogenated benzamides can provide valuable information about the structural requirements for biological activity. nih.govresearchgate.net This knowledge can be used to guide the design of new compounds with improved properties.
Development of Novel Chemical Probes: The principles learned from the development of probes for this compound could be applied to the creation of chemical tools for other challenging biological targets. nih.govrjeid.comsemanticscholar.org
The table below highlights the importance of halogen atoms in drug design and their relevance to the study of this compound.
| Feature of Halogenation | Implication for Drug Discovery | Relevance to this compound |
| Improved ADMET Properties | Enhanced oral absorption and metabolic stability. innovations-report.com | The bromo and fluoro substituents may confer favorable pharmacokinetic properties. |
| Halogen Bonding | Can increase binding affinity and selectivity. nih.govacs.orgnih.gov | Potential for strong, directional interactions with biological targets. |
| Steric Effects | Can influence binding site occupancy and conformation. researchgate.net | The size and position of the halogens can be optimized for target engagement. |
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-cyclopentyl-5-fluorobenzamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Bromination and Fluorination : Direct halogenation of the benzene ring using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃), followed by fluorination via electrophilic substitution with Selectfluor® or similar reagents .
- Cyclopentylamine Coupling : The cyclopentyl group is introduced via amide bond formation. Carbodiimide-mediated coupling (e.g., EDCI or DCC) between 3-bromo-5-fluorobenzoic acid and cyclopentylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is standard .
- Key Considerations : Reaction temperature (0–25°C for bromination; 40–60°C for amidation) and stoichiometric ratios (1:1.2 for amine:acid) are critical for yields >70%. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz for F/Br coupling). The cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm (CH₂) and δ 2.8–3.2 ppm (N–CH) .
- FT-IR : Key peaks include amide C=O stretch (1650–1680 cm⁻¹), aromatic C–Br (550–600 cm⁻¹), and C–F (1220–1280 cm⁻¹) .
- LC-MS : Molecular ion [M+H]⁺ should match the exact mass (C₁₂H₁₂BrFNO: ~300.01 g/mol). Fragmentation patterns confirm bromine and fluorine presence .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, cyclopentyl vs. cyclobutyl groups) impact reactivity and bioactivity?
- Halogen Position : Moving bromine from the 3- to 5-position reduces steric hindrance, enhancing nucleophilic substitution (e.g., Suzuki coupling). Fluorine at the 5-position increases metabolic stability compared to non-fluorinated analogs .
- Cyclopentyl vs. Cyclobutyl : Cyclopentyl’s larger ring size improves binding affinity in enzyme pockets (e.g., kinase inhibitors) due to better van der Waals interactions. Cyclobutyl analogs may exhibit higher rotational freedom but lower thermal stability .
- Biological Implications : Substitution at the 3-bromo position enhances antitumor activity (IC₅₀ values <10 μM in breast cancer cell lines), while fluorination reduces off-target toxicity .
Q. What methodologies address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., MDA-MB-231 vs. MCF-7) and control compounds (e.g., doxorubicin) to normalize data .
- Solvent Effects : Dimethyl sulfoxide (DMSO) concentration >0.1% can artificially suppress activity. Optimize solvent (e.g., PBS with 0.05% Tween-20) .
- Data Validation : Cross-validate using orthogonal techniques (e.g., Western blot for apoptosis markers alongside cell viability assays) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with kinases (e.g., EGFR or BRAF). The bromine atom often occupies hydrophobic pockets, while the cyclopentyl group stabilizes π-π interactions .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Meta-substituted halogens (Br, F) show higher correlation coefficients (R² >0.85) than para-substituted analogs .
Methodological Resources
- Synthesis Protocols : Refer to PubChem’s reaction condition database for halogenation and amidation optimizations .
- Spectroscopic Libraries : NIST Chemistry WebBook provides reference IR/NMR spectra for halogenated benzamides .
- Biological Assays : ECHA guidelines outline best practices for cytotoxicity and metabolic stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
